![molecular formula C26H40O5 B1631241 15(S)-Latanoprost CAS No. 145773-22-4](/img/structure/B1631241.png)
15(S)-Latanoprost
描述
15(S)-Latanoprost is a synthetic prostaglandin F2α analog used primarily in the treatment of glaucoma and ocular hypertension. It is known for its ability to reduce intraocular pressure by increasing the outflow of aqueous humor from the eye. This compound is a stereoisomer of latanoprost, specifically the 15(S)-enantiomer, which contributes to its unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 15(S)-Latanoprost involves several key steps, starting from commercially available prostaglandin intermediates. The process typically includes:
Esterification: The initial step involves the esterification of a prostaglandin intermediate with an appropriate alcohol under acidic conditions.
Reduction: The ester is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The alcohol is oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate.
Isomerization: The final step involves the isomerization of the aldehyde to the desired 15(S)-enantiomer using chiral catalysts.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistency and efficiency.
化学反应分析
Types of Reactions: 15(S)-Latanoprost undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of esters to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Chiral catalysts for enantioselective reactions.
Major Products: The major products formed from these reactions include various prostaglandin analogs and intermediates, which can be further modified to produce different therapeutic agents.
科学研究应用
Clinical Efficacy
IOP-Lowering Effects:
Research has consistently demonstrated that 15(S)-Latanoprost effectively lowers IOP in patients with primary open-angle glaucoma (POAG) and ocular hypertension. For instance, a study involving 124 Japanese patients reported a significant reduction in IOP from a baseline of 23.5 mmHg to 18.1 mmHg after one year of treatment with 0.005% latanoprost .
Study | Baseline IOP (mmHg) | IOP After Treatment (mmHg) | Reduction (mmHg) | p-value |
---|---|---|---|---|
Mishima et al. (1998) | 23.5 ± 2.2 | 18.1 ± 2.9 | 5.4 ± 2.9 | <0.001 |
Nature Study (2004) | N/A | N/A | 3.5 mmHg (16.2%) | <0.001 |
Safety Profile
Adverse Effects:
While generally well-tolerated, some adverse effects associated with latanoprost include conjunctival hyperemia and changes in iris pigmentation . A long-term study indicated that these side effects were mild and reversible, reinforcing latanoprost's favorable safety profile compared to other treatments like timolol .
Longitudinal Studies
Sustained Treatment Efficacy:
A longitudinal study conducted on C57BL/6J mice assessed the long-term effects of daily latanoprost application over 16 weeks. Although initial treatment showed significant IOP reduction, the efficacy diminished over time, suggesting potential physiological adaptation to the drug . The following table summarizes the findings:
Time Point | Lat Treatment IOP (mmHg) | Control IOP (mmHg) |
---|---|---|
Pre-treatment | 15.08 ± 1.96 | 15.68 ± 0.89 |
Week 2 | 12.5 ± 1.45 | 15.14 ± 1.51 |
Week 16 | 16.13 ± 1.45 | 14.8 ± 0.83 |
Case Studies
Clinical Trials:
A multicenter trial comparing preservative-free latanoprost with preserved formulations showed similar efficacy in reducing IOP but better tolerability among patients using preservative-free options . The trial included various follow-up evaluations to assess changes in IOP at multiple time points.
作用机制
15(S)-Latanoprost exerts its effects by binding to prostaglandin F receptors in the eye, leading to increased outflow of aqueous humor and reduced intraocular pressure. The molecular targets include the prostaglandin F receptor and associated signaling pathways, which mediate the compound’s pharmacological effects.
相似化合物的比较
Latanoprost: The parent compound, used widely in glaucoma treatment.
Travoprost: Another prostaglandin analog with similar therapeutic effects.
Bimatoprost: Known for its dual action in reducing intraocular pressure and promoting eyelash growth.
Uniqueness: 15(S)-Latanoprost is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Compared to other prostaglandin analogs, it may offer advantages in terms of efficacy and side effect profile, making it a valuable addition to the therapeutic arsenal for glaucoma and ocular hypertension.
生物活性
15(S)-Latanoprost is a potent prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. It is an isomer of latanoprost, which is known for its efficacy in reducing intraocular pressure (IOP) by enhancing the outflow of aqueous humor. This article delves into the biological activity, pharmacokinetics, mechanism of action, and clinical findings related to this compound.
Pharmacokinetics
This compound is administered topically and undergoes hydrolysis to its active form, latanoprost acid, upon entering the eye. The pharmacokinetic profile includes:
- Peak Concentration : Achieved in the aqueous humor within 1-2 hours post-administration, with levels ranging from 15-30 ng/mL in adults .
- Half-Life : Approximately 2-3 hours in ocular tissues and around 17 minutes in systemic circulation .
- Age Variability : Infants exhibit higher plasma concentrations due to lower body weight and blood volume compared to older subjects .
The primary mechanism by which this compound reduces IOP involves:
- Increased Uveoscleral Outflow : It enhances the outflow of aqueous humor through the uveoscleral pathway, which is crucial for lowering IOP. Immunohistochemical studies suggest that this effect is associated with a reduction of collagen within this pathway .
- Prostaglandin Receptor Activation : The drug interacts with specific prostaglandin receptors (FP and EP2), triggering a cascade that leads to increased synthesis of metalloproteinases involved in extracellular matrix remodeling .
Clinical Efficacy
Numerous studies have demonstrated the efficacy of this compound in managing elevated IOP:
- Long-term Studies : A multicenter Phase III study indicated that latanoprost reduced IOP by approximately 31-35% over six months, with significant safety profiles noted .
- 12-Month Follow-Up : In a study involving normal tension glaucoma patients, latanoprost maintained significant IOP reductions (around 16%) over a year .
- Comparative Studies : Research comparing 15-keto latanoprost with standard latanoprost showed comparable efficacy in reducing IOP, suggesting that variations of latanoprost maintain therapeutic benefits .
Table 1: Summary of Clinical Findings on this compound
Study Type | Duration | Patient Population | IOP Reduction (%) | Notable Side Effects |
---|---|---|---|---|
Phase III Trials | 6 months | Patients with elevated IOP | 31-35% | Conjunctival hyperemia |
Long-term Study | 12 months | Normal tension glaucoma | ~16% | Minimal adverse effects |
Comparative Study | Variable | Monkeys with induced glaucoma | Significant | None reported |
Side Effects and Tolerability
Common side effects associated with latanoprost treatment include:
属性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXICVAJURFBLW-SCTZCWPJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145773-22-4 | |
Record name | Latanoprost, (15S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145773224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Heptenoic acid,7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]-cyclopentyl]-,1-methylethyl ester,(5Z)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LATANOPROST, (15S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P840K2J2DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。